N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-methylbenzyl)glycinamide
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-methylbenzyl)glycinamide is a synthetic organic compound characterized by the presence of a bromophenyl sulfonyl group, a cyclopentyl group, and a methylbenzyl group attached to a glycinamide backbone
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-methylbenzyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-methylbenzyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can help in monitoring the synthesis process and verifying the structure of the compound.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-methylbenzyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-methylbenzyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The cyclopentyl and methylbenzyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(4-pyridinylmethyl)glycinamide
- **N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(2-methyl-2-propanyl)glycinamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-methylbenzyl)glycinamide is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties compared to similar compounds. This uniqueness can result in different biological activities and applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3S/c1-16-6-8-17(9-7-16)14-24(15-21(25)23-19-4-2-3-5-19)28(26,27)20-12-10-18(22)11-13-20/h6-13,19H,2-5,14-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHHKXXTHSWRLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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